2-(3-Chloropropyl)-2-ethoxy-1,3-dioxolane
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Overview
Description
2-(3-Chloropropyl)-2-ethoxy-1,3-dioxolane is an organic compound with the molecular formula C8H15ClO3. It is a masked γ-chlorobutyraldehyde and is used in various synthetic applications. This compound is known for its role in introducing the 3-(1,3-dioxolan-2-yl)propyl moiety, which is valuable in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloropropyl)-2-ethoxy-1,3-dioxolane typically involves the reaction of 3-chloropropanol with ethyl vinyl ether in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the dioxolane ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of high-purity reagents to minimize impurities .
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloropropyl)-2-ethoxy-1,3-dioxolane undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Major Products Formed
Nucleophilic Substitution: Products include substituted dioxolanes with various functional groups.
Oxidation: Products include γ-chlorobutyraldehyde and γ-chlorobutyric acid.
Reduction: Products include 3-chloropropanol and other reduced derivatives.
Scientific Research Applications
2-(3-Chloropropyl)-2-ethoxy-1,3-dioxolane has several applications in scientific research:
Biology: Employed in the modification of biomolecules for studying biological pathways and interactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-(3-Chloropropyl)-2-ethoxy-1,3-dioxolane involves its ability to act as a masked aldehyde. The compound can undergo hydrolysis to release γ-chlorobutyraldehyde, which can then participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
Similar Compounds
(3-Chloropropyl)trimethoxysilane: Another organosilane compound used in surface modification and as a coupling agent.
(3-Chloropropyl)triethoxysilane: Similar to trimethoxysilane but with ethoxy groups, used in similar applications.
(3-Bromopropyl)trimethoxysilane: A bromine analog used for similar purposes.
Uniqueness
2-(3-Chloropropyl)-2-ethoxy-1,3-dioxolane is unique due to its dioxolane ring structure, which provides stability and reactivity that are advantageous in synthetic applications. Its ability to act as a masked aldehyde makes it particularly valuable in multi-step organic syntheses .
Properties
Molecular Formula |
C8H15ClO3 |
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Molecular Weight |
194.65 g/mol |
IUPAC Name |
2-(3-chloropropyl)-2-ethoxy-1,3-dioxolane |
InChI |
InChI=1S/C8H15ClO3/c1-2-10-8(4-3-5-9)11-6-7-12-8/h2-7H2,1H3 |
InChI Key |
KEAQNKXGIKBCQW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1(OCCO1)CCCCl |
Origin of Product |
United States |
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